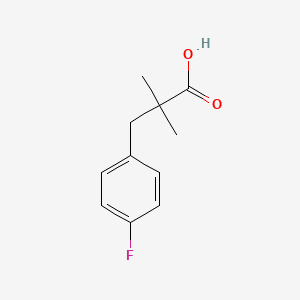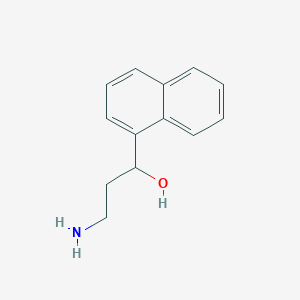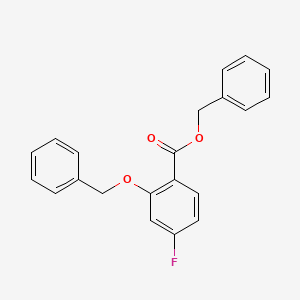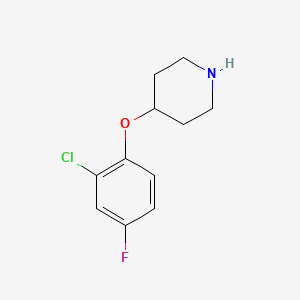![molecular formula C16H23NO4 B1344239 4-[Benzyl(tert-butoxycarbonyl)amino]butansäure CAS No. 213772-01-1](/img/structure/B1344239.png)
4-[Benzyl(tert-butoxycarbonyl)amino]butansäure
Übersicht
Beschreibung
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is an organic compound with the empirical formula C16H23NO4 and a molecular weight of 293.36 g/mol . This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .
Wissenschaftliche Forschungsanwendungen
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is widely used in scientific research due to its role in protecting amine groups during organic synthesis . Its applications include:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group is introduced to the amine, forming a stable carbamate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate (Boc2O):
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Carbamate: Formed during the protection of the amine group.
Wirkmechanismus
The mechanism of action of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid involves the protection of amine groups through the formation of a stable carbamate . The Boc group is introduced via nucleophilic addition-elimination reactions, and its removal is facilitated by acidic conditions, leading to the formation of a free amine . This process is crucial in organic synthesis as it allows for selective reactions to occur without interference from the amine group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- 4-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexanecarboxylic acid
- (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[1-(tert-butoxycarbonyl)-4-piperidinyl]butanoic acid
Uniqueness
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is unique due to its specific structure, which includes a benzyl group and a Boc-protected amine. This combination provides stability and reactivity that are advantageous in various synthetic applications . The presence of the Boc group makes it particularly useful in peptide synthesis and other applications where selective protection of amine groups is required .
Eigenschaften
IUPAC Name |
4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKHPPARUKMUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626357 | |
| Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213772-01-1 | |
| Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)



![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)
![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)
![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)
![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)

